molecular formula C15H14ClNO2S B193918 (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid CAS No. 144457-28-3

(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid

Cat. No. B193918
M. Wt: 307.8 g/mol
InChI Key: DCASRSISIKYPDD-AWEZNQCLSA-N
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Description

(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid, also known as CPTHA, is a synthetic organic compound used in scientific research. It is a versatile molecule with a wide range of potential applications, including as a pharmaceutical, agrochemical, and industrial chemical. CPTHA has been studied for its ability to act as a ligand or catalyst in various chemical reactions and has been used in the synthesis of a variety of compounds. CPTHA has also been investigated for its potential as a therapeutic agent in the treatment of a variety of diseases.

Scientific Research Applications

Synthesis and Quality Control

  • Quality Control of Clopidogrel Hydrogen Sulfate : This compound is crucial for quality control in the synthesis of clopidogrel hydrogen sulfate. The synthesis process and structure confirmation involve techniques like IR, 1H NMR, and MS (Liu Peijie, 2010).

Catalytic Asymmetric Synthesis

  • Catalytic Asymmetric Synthesis of Drug Intermediates : The compound is a key intermediate for (S)-clopidogrel, an antiplatelet drug. A homochiral covalent organic framework is used for its synthesis, demonstrating a method that combines photothermal conversion and visible-light irradiation (Hui‐Chao Ma et al., 2020).

Synthetic Methodologies

  • Development of Synthetic Methods for (S)-clopidogrel : This research discusses various synthetic methodologies for (S)-clopidogrel, where the compound serves as a crucial intermediate. The review focuses on the pros and cons of each method, contributing to the development of new synthetic strategies (A. Saeed et al., 2017).

Degradation Product Analysis

  • Identification of Degradation Products : Studies on clopidogrel bisulfate, which involves the compound, include identifying and characterizing its degradation products under different conditions, using techniques like GC/MS, FTIR, and NMR (Samer Housheh et al., 2015).

Antimicrobial Activity

  • Antimicrobial Activity Research : Derivatives of this compound have been synthesized and shown to exhibit moderate to good antimicrobial activity, broadening its potential applications in pharmaceutical research (J. S. R. Babu et al., 2016).

Fluorescent Optical Sensing

  • Fluorescence-based Sensing Applications : A study demonstrated the use of clopidogrel embedded in a polymethylmethacrylate (PMMA) matrix as a fluorescent optical sensor for the assessment of UO2²⁺, showcasing an innovative application in environmental monitoring (A. Elabd & M. Attia, 2016).

properties

IUPAC Name

(2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCASRSISIKYPDD-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=C1SC=C2)[C@@H](C3=CC=CC=C3Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10891466
Record name Clopidogrel carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid

CAS RN

144457-28-3
Record name SR-26334
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144457283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clopidogrel carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLOPIDOGREL CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B9Z4634CD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 100 mg (0.3466 mmole) (±)-(2-chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyrid-5-yl) acetonitrile was dissolved in 2 mL t-butanol and add 1.5 mL HCl was added. The reaction mixture was refluxed for 9 hrs at 100° C. In the end, after the completion of reaction, water was added and pH was brought to 4 with 10% KOH solution. The product was extracted with 5 mL dichloromethane and proceeded as given in the earlier example. The yield was 40 mg (38%).
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Synthesis routes and methods III

Procedure details

50.0 g of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride and 74.6 g of α-bromo-(2-chlorophenyl)acetic acid were successively added to a mixture of 275 ml of water and 75 ml of methanol, and the resulting solution was cooled to below 10° C. while stirring. 63.9 g of 85.0% KOH dissolved in 142 ml of water was slowly added to the above solution while maintaining the temperature at below 15° C. The resulting transparent solution was heated to 40° C. and stirred at that temperature for 3 hrs. The pH of the reaction solution was adjusted to 3.5 with 6N—HCl, cooled to room temperature and stirred for 2 hrs. Then, the reaction mixture was further cooled to below 5° C. and stirred for 2 hrs. The precipitated crystals were filtered, washed sequentially with 150 ml of water and 100 ml of n-hexane, and dried at 40° C. to obtain 81.7 g of the title compound (yield: 88%) as a white-yellow monohydrate.
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142 mL
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Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid
Reactant of Route 2
(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid
Reactant of Route 4
(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid
Reactant of Route 5
(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid

Citations

For This Compound
2
Citations
S Housheh, S Trefi, M Haroun, MF Chehna - Indian J Pharm Educ Res, 2015 - ijper.org
Clopidogrel Bisulfate is a thienopyridine derivative. The separation, identification and degradation of Clopidogrel Bisulfate under hydrolytic and oxidative stress conditions according to …
Number of citations: 6 www.ijper.org
KT Reddy, KS Kumar, G Omprakash… - Synthetic …, 2013 - Taylor & Francis
S-(+)-Clopidogrel bisulfate [(S-(+)-methyl 2-(2-chlorophenyl)-2-(6, 7-dihydrothieno[3, 2-c]pyridin-5(4H)-yl)acetate bisulfate)] is a platelet aggregation inhibitor drug. S-(+)-Clopidogrel …
Number of citations: 3 www.tandfonline.com

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